Hydroxyprogesterone caproate

Description

This compound is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). This compound was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. The U.S. FDA approved Makena from KV Pharmaceutical (previously named as Gestiva) on February 4, 2011 for prevention of preterm delivery in women with a history of preterm delivery, sparking a pricing controversy. In April 2023, the FDA withdrew its approval of Makena and its generics given an unfavorable risk-to-benefit assessment.

This compound is a synthetic progestational agent similar to the endogenous progesterone used in hormone therapy or as a female contraceptive. Mimicking the action of progesterone, hydroxyprogesterone caporate binds to and activates nuclear progesterone receptors in the reproductive system and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. Due to the negative feedback mechanism seen with progesterone, this agent also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impeding the growth of estrogen-sensitive tumor cells.

17α-Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). 17α-Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. Cytyc is seeking FDA approval to market 17α-hydroxyprogesterone caproate under the trade name Gestiva for prevention of preterm delivery in women with a history of preterm delivery. [Wikipedia]

Hydroxyprogesterone derivative that acts as a PROGESTIN and is used to reduce the risk of recurrent MISCARRIAGE and of PREMATURE BIRTH. It is also used in combination with ESTROGEN in the management of MENSTRUATION DISORDERS.

See also: Hydroxyprogesterone (has active moiety).

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWKUIIPQCAJU-LJHIYBGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043915 | |

| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-56-8 | |

| Record name | Hydroxyprogesterone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYPROGESTERONE CAPROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone caproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

119-121 | |

| Record name | Hydroxyprogesterone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Hydroxyprogesterone caproate mechanism of action in preterm labor

An In-depth Technical Guide to the Core Mechanisms of Action of 17α-Hydroxyprogesterone Caproate (17-OHPC) in the Prevention of Preterm Labor

Abstract

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestogen that has been used for the prevention of recurrent spontaneous preterm birth. Unlike natural progesterone (B1679170), its mechanism of action is complex and not fully elucidated, extending beyond simple progesterone receptor agonism. This technical guide synthesizes current experimental evidence to provide an in-depth overview of the core molecular mechanisms by which 17-OHPC is proposed to act. Key actions include potent immunomodulatory and anti-inflammatory effects, particularly the suppression of the NF-κB signaling pathway and enhancement of anti-inflammatory cytokine production, alongside modest effects on maintaining cervical integrity. Notably, evidence suggests 17-OHPC does not exert a direct tocolytic effect on myometrial contractility. This document details the experimental protocols used to derive these findings, presents quantitative data in structured tables, and provides visual diagrams of key signaling pathways and workflows to support further research and development.

Introduction: The Enigma of 17-OHPC

Preterm birth is a leading cause of neonatal morbidity and mortality, driven largely by the premature activation of inflammatory and contractile pathways.[1] While endogenous progesterone is critical for maintaining uterine quiescence, the synthetic progestin 17-OHPC has demonstrated efficacy in reducing recurrent preterm birth in specific high-risk populations.[1] However, its clinical benefits are not universal, and its molecular mechanisms are enigmatic.[2] It is now understood that 17-OHPC does not function as a simple progesterone mimetic. It exhibits low binding affinity for classical progesterone receptors and its primary benefits appear to stem from non-genomic, immunomodulatory actions.[3] This guide will dissect three primary proposed mechanisms: anti-inflammatory activity, effects on cervical structure, and influence on myometrial contractility.

Core Mechanism 1: Immunomodulation and Anti-Inflammatory Action

The most robust evidence for 17-OHPC's mechanism of action lies in its ability to modulate the maternal immune response, shifting the balance from a pro-inflammatory state, which characterizes preterm labor, towards an anti-inflammatory, quiescent state.

Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, inducing the expression of pro-inflammatory cytokines, chemokines, and contractile-associated proteins like cyclooxygenase-2 (COX-2). In the context of preterm labor, stimuli such as bacterial endotoxins (lipopolysaccharide, LPS) activate this pathway. Experimental evidence indicates that 17-OHPC can inhibit NF-κB activation in immune cells.[4] It is proposed to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[4]

References

- 1. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

A Technical Guide to the Synthesis and Chemical Structure of 17-Alpha-Hydroxyprogesterone Caproate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure of 17-alpha-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin with important therapeutic applications. This document details the chemical properties, synthesis protocols, and analytical characterization of 17-OHPC, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

17-Alpha-hydroxyprogesterone caproate is a synthetic ester derivative of the endogenous progestin 17-alpha-hydroxyprogesterone. The addition of the caproate (hexanoate) ester at the 17α-hydroxyl group significantly increases the compound's lipophilicity and extends its duration of action.

General Properties

| Property | Value |

| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate[1] |

| Synonyms | 17α-Hydroxyprogesterone hexanoate, Hydroxyprogesterone (B1663944) caproate |

| CAS Number | 630-56-8[1] |

| Molecular Formula | C₂₇H₄₀O₄[1] |

| Molecular Weight | 428.60 g/mol [2] |

| Appearance | Crystalline solid[3] |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[3] |

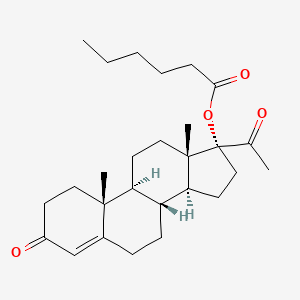

Structural Diagram

Caption: Chemical structure of 17-alpha-hydroxyprogesterone caproate.

Synthesis of 17-Alpha-Hydroxyprogesterone Caproate

The primary method for the synthesis of 17-OHPC involves the esterification of 17-alpha-hydroxyprogesterone with a caproylating agent. A common and efficient method utilizes n-hexanoic acid in the presence of catalysts.[4] An alternative approach involves the use of caproic anhydride.

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of 17-OHPC.

Experimental Protocol: Esterification of 17-Alpha-Hydroxyprogesterone

This protocol is based on a patented synthesis method.[4]

Materials:

-

17-Alpha-hydroxyprogesterone (Starting Material)

-

n-Hexanoic acid (Caproic acid)

-

Pyridine

-

p-Toluenesulfonic acid (TsOH)

-

Toluene

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To a three-necked flask, add 17-alpha-hydroxyprogesterone, n-hexanoic acid, pyridine, p-toluenesulfonic acid, and toluene.

-

Esterification: Heat the reaction mixture to 110-120 °C and maintain for 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove toluene, pyridine, and unreacted n-hexanoic acid.

-

Alcoholysis: To the concentrated residue, add ethanol and concentrated hydrochloric acid. Reflux the mixture for 2 hours. Monitor the hydrolysis of any di-ester byproducts to the desired mono-ester (17-OHPC) by TLC.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Synthesis

The following table summarizes the reactant quantities and yields as described in a representative synthesis patent.[4]

| Parameter | Example 1 | Example 2 | Example 3 |

| 17-Alpha-hydroxyprogesterone (g) | 20 | 20 | 20 |

| n-Hexanoic acid (mL) | 40 | 50 | 60 |

| Pyridine (mL) | 16 | 30 | 40 |

| p-Toluenesulfonic acid (g) | 1.6 | 3 | 4 |

| Solvent (mL) | Toluene (300) | Toluene (300) | Benzene (300) |

| Reaction Time (h) | 3 | 3 | 2.5 |

| Reaction Temperature (°C) | 110-120 | 110-120 | 110-120 |

| Crude Product Yield (%) | 115-120 | 115-120 | 115-120 |

| Refined Product Yield (%) | 80 | 80 | 80 |

| Total Yield (%) | up to 95 | up to 95 | up to 95 |

Analytical Characterization

The identity and purity of synthesized 17-OHPC are confirmed using various analytical techniques.

Spectroscopic Data

17-Alpha-hydroxyprogesterone Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): Spectral data is available on PubChem (CID: 6238).[5]

-

¹³C NMR (CDCl₃): Spectral data is available on SpectraBase (ID: 74W78nXTtox).[6]

-

IR Spectrum (KBr Pellet): Data available on PubChem (CID: 6238).[5]

-

Mass Spectrum (EI): Major fragments (m/z) can be found on the NIST WebBook.[7]

17-Alpha-hydroxyprogesterone Caproate Mass Spectrometry Data:

-

LC-MS/MS (ESI+): Protonated molecule [M+H]⁺ at m/z 429.2.[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of 17-OHPC, particularly in the context of preventing preterm birth, are believed to be mediated through its immunomodulatory properties. The exact mechanisms are still under investigation, but key signaling pathways have been identified.

Immunomodulatory Effects

17-OHPC is thought to exert its effects by modulating the maternal immune response to reduce inflammation, a known trigger for preterm labor. One proposed mechanism involves the enhancement of anti-inflammatory cytokine production and the suppression of pro-inflammatory pathways.

Caption: Proposed immunomodulatory signaling pathway of 17-OHPC.

References

- 1. Hydroxyprogesterone Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CN104017041A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Synthesis and mesomorphic characterization of novel amphotropic steroidal esters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of hydroxyprogesterone caproate in pregnancy

An In-Depth Guide to the Pharmacokinetics and Metabolism of Hydroxyprogesterone (B1663944) Caproate in Pregnancy

Introduction

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin indicated to reduce the risk of recurrent spontaneous preterm birth in women with a singleton pregnancy who have a history of a prior singleton spontaneous preterm birth.[1][2][3] Administered as a weekly intramuscular injection, its efficacy is linked to maintaining uterine quiescence. At the time of its approval by the U.S. Food and Drug Administration, comprehensive data on its behavior in the body during pregnancy were limited.[4] Subsequent research has focused on elucidating the pharmacokinetics (PK)—the study of drug absorption, distribution, metabolism, and excretion—and metabolic fate of 17-OHPC to better understand its mechanism and optimize therapeutic strategies.[5][6] This guide provides a detailed overview of the current scientific understanding of 17-OHPC's pharmacokinetics and metabolism in its target population.

Pharmacokinetics of 17-OHPC in Pregnancy

The standard clinical dosage of 17-OHPC is 250 mg, administered weekly via intramuscular (IM) injection into the gluteus maximus, beginning between 16 and 20 weeks of gestation and continuing until the 37th week.[3][7][8]

Absorption, Distribution, and Elimination

Formulated in castor oil, 17-OHPC is released slowly from the injection site, resulting in a long apparent half-life.[5][9] Its pharmacokinetic profile is generally described by a one-compartment model with first-order absorption and elimination.[2][7] However, a more complex model incorporating both a maternal and a fetal compartment has also been successfully applied, reflecting the drug's distribution across the placenta.[1][8]

The apparent volume of distribution in the maternal compartment is substantial, estimated at approximately 32,610 liters, indicating extensive distribution into tissues.[1][2] Crucially, 17-OHPC crosses the placental barrier and is detectable in fetal cord blood, with concentrations being a function of the time since the last maternal dose.[9][10] The drug exhibits a long terminal half-life, which varies depending on the patient population but is typically estimated to be between 10 and 16 days in pregnant women.[4][5][9]

Quantitative Pharmacokinetic Data

Significant inter-individual variability in 17-OHPC plasma concentrations has been observed.[5] Pharmacokinetic parameters are influenced by gestational stage, with drug accumulation occurring over the treatment period.

Table 1: Summary of Key Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (250 mg IM Weekly)

| Study Population | Gestational Week of Study | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Apparent Half-Life (t½) | Reference(s) |

| Singleton Gestation | After 1st Dose (16-20 wks) | 5.0 ± 1.5 | 119.8 ± 50.1 | 571.4 ± 195.2 | - | [4] |

| Singleton Gestation | Steady State (24-28 wks) | 12.5 ± 3.9 | 28.6 ± 9.0 | 1269.6 ± 285.0 | - | [4] |

| Singleton Gestation | Steady State (32-36 wks) | 12.3 ± 4.9 | 43.7 ± 20.2 | 1268.0 ± 511.6 | 16.3 ± 3.6 days | [4] |

| Multifetal Gestation | Multiple sampling points | - | - | - | ~10 days | [5] |

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Factors Influencing 17-OHPC Pharmacokinetics

Several physiological and demographic factors have been identified as significant covariates affecting the pharmacokinetics of 17-OHPC.

-

Body Weight and BMI: Maternal body weight is a primary factor influencing both drug clearance and volume of distribution.[1] Women with a higher Body Mass Index (BMI) may have lower plasma concentrations of 17-OHPC, suggesting that standard fixed dosing may not be optimal for all patients.[5][7]

-

Gestation Type: The pharmacokinetics of 17-OHPC differ between singleton and multifetal pregnancies. The apparent half-life is shorter in women with multifetal gestations (~10 days) compared to those with singleton gestations (~16 days).[5][11]

-

Gestational Age: Plasma concentrations of 17-OHPC tend to increase as pregnancy progresses, with levels at 32-35 weeks being higher than those at 24-28 weeks, indicating drug accumulation with weekly dosing.[4][5]

-

Race: Some studies have suggested that the apparent clearance of 17-OHPC may be higher in African American women compared to Caucasian women.[5]

-

Route of Administration: While typically administered intramuscularly, subcutaneous auto-injection has been studied and found to be bioequivalent in terms of total drug exposure (AUC).[12][13] However, subcutaneous administration has been associated with a higher incidence of injection site pain.[13][14]

Metabolism of 17-OHPC

Understanding the metabolic fate of 17-OHPC is critical, as metabolites may possess their own biological activity or contribute to adverse effects.

Metabolic Pathways

17-OHPC is a distinct synthetic progestin and not a prodrug of progesterone (B1679170). The caproate ester moiety is not cleaved during metabolism; therefore, 17α-hydroxyprogesterone is not a metabolite.[12] The primary metabolic pathways for 17-OHPC are oxidation (hydroxylation) and reduction, followed by conjugation (e.g., glucuronidation, sulfation) to facilitate excretion.[12]

The biotransformation is primarily mediated by the cytochrome P450 enzyme system.

-

Maternal Metabolism: In the maternal liver, CYP3A4 and CYP3A5 are the principal enzymes responsible for metabolizing 17-OHPC.[12]

-

Fetal & Placental Metabolism: The fetal liver is also capable of metabolizing 17-OHPC, predominantly via CYP3A7, the major fetal CYP3A isoform.[15][16] Studies have shown that the intrinsic clearance of 17-OHPC by fetal hepatocytes is approximately half that of adult hepatocytes.[15][16]

Caption: Metabolic pathway of 17-OHPC via Phase I and Phase II reactions.

Major Metabolites

The primary metabolites identified in circulation are mono-hydroxylated (17-OHPC-OH) and di-hydroxylated (17-OHPC-diOH) forms of the parent drug.[4]

-

Mono-hydroxylated Metabolites (17-OHPC-OH): These are the most abundant metabolites detected. However, their systemic exposure is approximately 6 to 10 times lower than that of the parent 17-OHPC.[4]

-

Di-hydroxylated Metabolites (17-OHPC-diOH): These are found at significantly lower concentrations than the mono-hydroxylated versions.[4]

The biological activity of these metabolites remains unknown.[4]

Table 2: Pharmacokinetic Parameters of the Primary Mono-hydroxylated Metabolite (17-OHPC-OH)

| Gestational Week of Study | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Apparent Half-Life (t½) | Reference(s) |

| After 1st Dose (16-20 wks) | 1.9 ± 0.7 | ~113.6 (median) | 208.5 ± 92.4 | - | [4] |

| Steady State (24-28 wks) | 1.5 ± 0.7 | - | 157.0 ± 64.6 | - | [4] |

| Steady State (32-36 wks) | 1.8 ± 1.0 | - | 211.0 ± 113.1 | 19.7 ± 6.2 days | [4] |

Data presented as Mean ± Standard Deviation where available. AUC represents the area under the curve over a 7-day dosing interval (AUC₀₋₇).

Experimental Protocols

The quantification of 17-OHPC in biological matrices requires a sensitive and specific bioanalytical method. Pharmacokinetic studies follow a structured clinical protocol.

Pharmacokinetic Study Design

A typical clinical study to evaluate 17-OHPC pharmacokinetics employs a prospective, open-label, longitudinal design in pregnant women receiving the standard 250 mg weekly IM dose for the prevention of recurrent preterm birth.[2][7]

-

Patient Population: Pregnant women with a history of spontaneous preterm birth, initiated on 17-OHPC between 16 and 20 weeks of gestation.

-

Dosing Regimen: 250 mg of 17-OHPC in 1 mL castor oil administered intramuscularly once weekly.[8]

-

Blood Sampling: A rich sampling schedule is often employed during specific study periods. For example, daily blood samples may be collected for 7 consecutive days following the first dose or during steady-state intervals (e.g., 24-28 weeks and 32-36 weeks) to characterize the absorption phase and determine Cmax and Tmax.[4][9] Trough concentrations (predose) are also measured. To determine the elimination half-life, blood samples may be collected for an extended period (e.g., up to 28 days) after the final dose is administered.[2][4]

Caption: A typical experimental workflow for a 17-OHPC pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 17-OHPC in plasma due to its high sensitivity and specificity.[5][17][18]

-

Sample Preparation: Plasma samples are typically processed using solid-phase extraction (SPE) to remove interfering endogenous substances and concentrate the analyte. Oasis HLB cartridges are commonly used for this purpose.[17][18]

-

Internal Standard: An internal standard, such as Medroxyprogesterone Acetate (MPA), is added to the samples before extraction to correct for variability during sample processing and analysis.[17][18]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is achieved on a reverse-phase column (e.g., Waters C18 Symmetry) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.[17][18]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Selected Reaction Monitoring (SRM), where it specifically monitors for a predefined precursor-to-product ion transition for 17-OHPC (e.g., m/z 429.2 → 313.1) and the internal standard.[17][18] This ensures high selectivity.

-

Assay Validation: The method is validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, and stability. The typical linear range for the assay is between 0.5 and 200 ng/mL, with a lower limit of quantification (LLOQ) of 0.5-1.0 ng/mL.[17][18][19] Inter- and intra-assay variability is typically below 15%.[5][18]

Caption: Key factors influencing the plasma concentration of 17-OHPC.

Conclusion

The pharmacokinetics of 17-hydroxyprogesterone caproate in pregnancy are characterized by slow absorption, extensive distribution, a long terminal half-life, and significant inter-patient variability. Key factors including maternal body weight, gestation type, and gestational age significantly influence drug exposure. 17-OHPC is metabolized by maternal and fetal CYP3A enzymes into hydroxylated metabolites whose biological activities have not yet been determined. A thorough understanding of these pharmacokinetic and metabolic properties, derived from robust clinical studies and precise bioanalytical methods, is essential for optimizing dosing regimens and improving the clinical efficacy of 17-OHPC in the prevention of recurrent preterm birth.

References

- 1. Population pharmacokinetics of 17α‐hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of 17α-hydroxyprogesterone caproate in singleton gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanregent.com [americanregent.com]

- 4. Pharmacokinetics of this compound and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of 17 alpha this compound in singleton pregnancy and its influence of maternal body size measures [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17-Hydroxyprogesterone caproate in triplet pregnancy: an individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Comparative Bioavailability of this compound Administered via Intramuscular Injection or Subcutaneous Autoinjector in Healthy Postmenopausal Women: A Randomized, Parallel Group, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of 17alpha-hydroxyprogesterone caproate, an agent for preventing preterm birth, by fetal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha this compound (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relationship Between Plasma Concentration of 17-Hydroxyprogesterone Caproate and Gestational age at Preterm Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Preterm Birth Intervention: A Technical History of Hydroxyprogesterone Caproate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has had a long and storied history in reproductive medicine. Initially developed in the mid-20th century, its trajectory has been marked by periods of widespread use, regulatory scrutiny, and eventual withdrawal for its primary modern indication: the prevention of recurrent preterm birth. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of hydroxyprogesterone caproate, with a focus on the quantitative data and experimental methodologies that have shaped its clinical narrative.

Discovery and Synthesis

This compound was first synthesized in 1953.[1] It is a synthetic derivative of 17α-hydroxyprogesterone, a naturally occurring steroid, through esterification with caproic acid (hexanoic acid).[2] This modification results in a more stable compound with a longer half-life compared to natural progesterone (B1679170).[3]

Synthesis Protocol

A common synthetic route for this compound involves the following steps:

-

Esterification: 17α-hydroxyprogesterone is reacted with n-hexanoic acid in the presence of a catalyst, such as p-toluenesulfonic acid and pyridine, in a suitable solvent like toluene.[4]

-

Reaction Conditions: The mixture is heated to facilitate the esterification process.[4]

-

Purification: The resulting esterified mixture undergoes alcoholysis under acidic conditions to yield the crude this compound product.[4]

-

Recrystallization: The crude product is then purified through recrystallization, typically with ethanol, to obtain the final this compound.[5]

Preclinical and Early Clinical Development

Initially approved by the U.S. Food and Drug Administration (FDA) in 1956 under the brand name Delalutin, this compound was used for a variety of gynecological conditions.[2] This approval predated the 1962 Kefauver-Harris Amendment, which required drugs to have demonstrated efficacy for their approved uses. Delalutin was voluntarily withdrawn from the market in 1999 for reasons unrelated to safety.[2]

Renewed interest in this compound for the prevention of preterm birth was sparked by a large-scale clinical trial sponsored by the National Institutes of Health (NIH) in 2003.[1]

Mechanism of Action

The precise mechanism by which this compound was thought to prevent preterm birth is not fully elucidated, but it is believed to mimic the actions of natural progesterone, which is essential for maintaining pregnancy.[3] Key proposed mechanisms include:

-

Uterine Quiescence: Progesterone promotes relaxation of the uterine muscle (myometrium), reducing contractility that can lead to preterm labor.[6]

-

Cervical Integrity: It is thought to help maintain the firmness and length of the cervix, preventing premature dilation.[3]

-

Anti-inflammatory Effects: Progesterone has immunomodulatory properties, potentially suppressing inflammatory pathways that are implicated in the initiation of labor.[7]

Signaling Pathway

This compound acts as an agonist for progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B.[2] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to the physiological effects that support pregnancy maintenance.[8]

Figure 1. Simplified signaling pathway of this compound.

Pivotal Clinical Trials

The modern use of this compound for preterm birth prevention was largely defined by two major randomized controlled trials: the Meis et al. (2003) trial and the PROLONG trial.

The Meis et al. (2003) Trial

This landmark study, sponsored by the National Institute of Child Health and Human Development Maternal-Fetal Medicine Units (NICHD MFMU) Network, was a double-blind, placebo-controlled trial that reignited interest in 17-OHPC.[9]

-

Study Population: Pregnant women with a documented history of spontaneous preterm delivery.[9]

-

Intervention: Weekly intramuscular injections of 250 mg of this compound or a placebo (inert oil).[9]

-

Treatment Duration: Injections were administered from 16-20 weeks of gestation until 36 weeks of gestation or delivery.[9]

-

Primary Outcome: Preterm delivery before 37 weeks of gestation.[9]

-

Randomization: 2:1 ratio of 17-OHPC to placebo.[9]

The PROLONG Trial

As a condition of the accelerated FDA approval for Makena (the brand name for 17-OHPC) in 2011, a confirmatory trial, known as the PROLONG study, was required.[10][11]

-

Study Population: Women with a singleton pregnancy and a history of a previous singleton spontaneous preterm birth.[11][12]

-

Intervention: Weekly intramuscular injections of 250 mg of this compound or a placebo.[11]

-

Treatment Duration: From 16-20 weeks and 6 days of gestation until 36 weeks or delivery.[11]

-

Co-Primary Outcomes: Preterm birth at less than 35 weeks of gestation and a composite neonatal morbidity and mortality index.[12]

-

Randomization: 2:1 ratio of 17-OHPC to placebo.[11]

Quantitative Data Summary

The following tables summarize the key efficacy, safety, and pharmacokinetic data for this compound.

Efficacy Data from Pivotal Trials

| Outcome | Meis et al. (2003)[9] | PROLONG Trial[11][13] |

| Delivery < 37 weeks | 36.3% (17-OHPC) vs. 54.9% (Placebo) | 23.1% (17-OHPC) vs. 21.9% (Placebo) |

| Relative Risk (95% CI) | 0.66 (0.54 - 0.81) | 1.06 (0.88 - 1.28) |

| Delivery < 35 weeks | 20.6% (17-OHPC) vs. 30.7% (Placebo) | 11.0% (17-OHPC) vs. 11.5% (Placebo) |

| Relative Risk (95% CI) | 0.67 (0.48 - 0.93) | 0.95 (0.71 - 1.26) |

| Delivery < 32 weeks | 11.4% (17-OHPC) vs. 19.6% (Placebo) | Not reported as a primary outcome |

| Relative Risk (95% CI) | 0.58 (0.37 - 0.91) | - |

| Neonatal Morbidity Composite | Lower rates of necrotizing enterocolitis, intraventricular hemorrhage, and need for supplemental oxygen in the 17-OHPC group. | 5.6% (17-OHPC) vs. 5.0% (Placebo) |

| Relative Risk (95% CI) | - | 1.12 (0.68 - 1.61) |

Safety Data: Maternal Adverse Events (Integrated from Meis and PROLONG Trials)[1][14]

| Adverse Event | 17-OHPC Group | Placebo Group | Relative Risk (95% CI) |

| Any Adverse Event | ~57% | ~57% | - |

| Gestational Diabetes | 3.6% | 3.8% | - |

| Miscarriage | - | - | 0.66 (0.25 - 1.78) |

| Stillbirth | - | - | 1.83 (0.68 - 4.91) |

| Fetal and Neonatal Death | - | - | 0.86 (0.53 - 1.41) |

Pharmacokinetic Parameters

| Parameter | Value |

| Route of Administration | Intramuscular injection |

| Absorption | Slow |

| Time to Peak Concentration (Tmax) | 28.6 ± 9.0 hours (at weeks 24-28)[14] |

| Elimination Half-life (in pregnant women) | Approximately 16-17 days[15] |

| Metabolism | Primarily hepatic (reduction, hydroxylation, conjugation)[15] |

| Excretion | Feces (~50%) and Urine (~30%)[1] |

Regulatory History and Withdrawal

The starkly contrasting results of the Meis et al. trial and the PROLONG trial led to significant debate and regulatory review.

Figure 2. Timeline of key events in the history of this compound.

Ultimately, the FDA concluded that the PROLONG trial failed to verify the clinical benefit of this compound and that the available evidence did not show the drug to be effective for its approved use. In April 2023, the FDA announced the withdrawal of approval for Makena and its generic versions.[15]

Conclusion

The story of this compound is a compelling case study in drug development, highlighting the importance of robust, confirmatory clinical trials and the complexities of translating promising initial findings into established clinical practice. While it is no longer approved for the prevention of preterm birth in the United States, its history provides valuable lessons for researchers and drug development professionals in the field of maternal-fetal medicine. The journey from its initial synthesis to its eventual withdrawal underscores the rigorous and evolving nature of pharmaceutical regulation and the paramount importance of evidence-based medicine.

References

- 1. Safety review of this compound in women with a history of spontaneous preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: History of Use, Pharmacokinetics and Safety_Chemicalbook [m.chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. CN104017041A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prevention of recurrent preterm delivery by 17 alpha-hydroxyprogesterone caproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PROLONG Clinical Study Protocol: this compound to Reduce Recurrent Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: PROLONG Clinical Study Protocol: this compound to Reduce Recurrent Preterm Birth. [scholars.duke.edu]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. Pharmacokinetics of this compound and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

In-Vitro Anti-Inflammatory Mechanisms of Hydroxyprogesterone Caproate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestogen. The following sections detail the experimental evidence, proposed mechanisms of action, and relevant signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Executive Summary

In-vitro studies reveal that hydroxyprogesterone caproate exerts significant anti-inflammatory effects primarily through the modulation of cytokine production and the inhibition of key inflammatory signaling pathways. A substantial body of evidence points to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade as a core mechanism.[1][2][3][4][5][6] However, the immunomodulatory role of 17-OHPC is complex, with some studies indicating it may enhance the production of the anti-inflammatory cytokine IL-10 under specific conditions.[7][8] Conversely, some reports present conflicting data, suggesting a pro-inflammatory effect or no effect in certain experimental models, highlighting the context-dependent nature of its activity.[9][10][11] This whitepaper will dissect these findings to provide a clear and data-driven overview.

Modulation of Cytokine Production

This compound has been demonstrated to inhibit the production of a range of pro-inflammatory cytokines in various in-vitro models, primarily using human peripheral blood mononuclear cells (PBMCs).

Inhibition of Pro-Inflammatory Cytokines

Studies have consistently shown that 17-OHPC can reduce the secretion and mRNA expression of several key pro-inflammatory mediators. In human PBMCs stimulated with agents like the T-cell activator OKT3, anti-CD28 antibody, or phytohemagglutinin (PHA), 17-OHPC has been shown to decrease the production of TNF-α, IFN-γ, IL-1β, IL-2, and IL-6.[1][2][3]

Table 1: Effect of 17-OHPC on Stimulated Cytokine Production in Human PBMCs

| Stimulant | Cytokine | 17-OHPC Concentration | Observed Effect | Reference |

| OKT3 | TNF-α, IFN-γ, IL-2, IL-6, IL-10 | Not specified in abstract | Down-regulation of mRNA levels | [1] |

| OKT3 | IFN-γ, IL-1β, IL-2, IL-6, IL-10 | Not specified in abstract | Inhibition of in-vitro production | [1] |

| Anti-CD28 Antibody / PHA | Various Cytokines | Not specified in abstract | Attenuated production | [1][4] |

| OKT3 | TNF-α, IFN-γ, IL-1β, IL-2, IL-6, IL-10 | Up to 10 µM | Dose-dependent inhibition of production | [2] |

| Anti-CD28 Antibody | TNF-α, IL-2, IL-1β, IL-10 | 10 µM | Reduction in levels | [2] |

| PHA | TNF-α, IL-2, IL-1β, IL-10 | 10 µM | Reduction in levels | [2] |

Modulation of IL-10

The effect of 17-OHPC on the anti-inflammatory cytokine Interleukin-10 (IL-10) appears to be context-dependent. While some studies using T-cell activators in PBMCs report an inhibition of IL-10 production along with pro-inflammatory cytokines[1][2], other research focusing on macrophages stimulated with lipopolysaccharide (LPS) demonstrates an enhancement of IL-10 production.[7][8] This suggests that 17-OHPC may have differential effects on various immune cell types and in response to different inflammatory stimuli.

Table 2: Effect of 17-OHPC on LPS-Stimulated IL-10 Production

| Cell Type | 17-OHPC Concentration | Observed Effect | Reference |

| THP-1-derived macrophages | 25-250 ng/mL | Concentration-dependent increase in IL-10 production | [8] |

| Circulating leukocytes (clinical samples) | Plasma concentrations | Positive correlation with LPS-stimulated IL-10 production | [7][8] |

Core Mechanism of Action: Suppression of NF-κB Signaling

A key molecular mechanism underlying the anti-inflammatory effects of 17-OHPC is the inhibition of the NF-κB signaling pathway.[1][2][3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In-vitro studies have shown that 17-OHPC can interfere with this process. Specifically, it has been observed to reverse the OKT3-stimulated phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in human PBMCs.[1][2][3]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]

- 3. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation. | Sigma-Aldrich [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]

- 8. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and progesterone increase tumor necrosis factor-alpha production in lipopolysaccharide stimulated whole blood from non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 17-α this compound Immunology, a Special Focus on Preterm Labor, Preeclampsia, and COVID-19 [mdpi.com]

The Immunomodulatory Role of Hydroxyprogesterone Caproate in Pregnancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone caproate (17-OHPC), a synthetic progestogen, has been utilized in the prevention of recurrent preterm birth. While its precise mechanisms of action remain under investigation, a growing body of evidence points towards its significant role in modulating the maternal immune response during pregnancy. This technical guide provides an in-depth analysis of the immunomodulatory effects of 17-OHPC, focusing on its impact on immune cell populations, cytokine production, and underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways and workflows are visualized to offer a comprehensive resource for researchers and professionals in the field of obstetrics and immunology.

Introduction

Pregnancy represents a unique immunological state where the maternal immune system must tolerate the semi-allogeneic fetus while maintaining its ability to combat infections. A delicate balance between pro-inflammatory and anti-inflammatory responses is crucial for a successful pregnancy. Disruptions in this equilibrium are implicated in various pregnancy complications, including preterm birth. This compound (17-OHPC) is a synthetic form of the natural progestin, 17-α hydroxyprogesterone, and has been used to reduce the risk of recurrent spontaneous preterm birth.[1] Its therapeutic effects are believed to extend beyond uterine quiescence to direct modulation of the maternal immune system.[2][3] This guide explores the multifaceted immunomodulatory functions of 17-OHPC during gestation.

Mechanisms of Immunomodulation by 17-OHPC

17-OHPC exerts its immunomodulatory effects through various mechanisms, primarily by mimicking the actions of natural progesterone (B1679170).[3] It binds to progesterone receptors present in various immune cells, thereby influencing their function and signaling pathways.[2]

Impact on Immune Cell Populations

17-OHPC has been shown to alter the balance of key immune cell populations involved in pregnancy, including T cells and Natural Killer (NK) cells.

-

T Lymphocytes: Studies in animal models of preeclampsia, a condition with an inflammatory component, have demonstrated that 17-OHPC can significantly decrease the percentage of circulating CD4+ T cells.[4][5] Furthermore, it promotes a shift towards a Th2-dominant response, which is generally considered favorable for pregnancy maintenance, by increasing the percentage of circulating and placental Th2 cells.[6][7]

-

Natural Killer (NK) Cells: In the same animal models, 17-OHPC has been shown to reduce the percentage of total and cytolytic placental NK cells.[6][7] This reduction in cytotoxic NK cell activity at the maternal-fetal interface may contribute to fetal tolerance.

Modulation of Cytokine Production

A pivotal aspect of 17-OHPC's immunomodulatory role is its ability to influence the production of cytokines, the signaling molecules of the immune system.

-

Anti-inflammatory Effects: A key mechanism appears to be the enhancement of the anti-inflammatory cytokine Interleukin-10 (IL-10). In vitro studies have shown that 17-OHPC can increase IL-10 production by lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner.[1][8] Clinical studies also suggest a correlation between plasma concentrations of 17-OHPC and LPS-stimulated IL-10 production by circulating leukocytes in pregnant women.[1][8]

-

Pro-inflammatory Cytokine Suppression: Conversely, 17-OHPC has been reported to suppress the production of several pro-inflammatory cytokines. In vivo studies using a human peripheral blood mononuclear cell (PBMC)-engrafted mouse model demonstrated that 17-OHPC significantly inhibited the production of TNF-α, IFN-γ, IL-2, IL-4, IL-6, and GM-CSF.[9][10][11] In vitro studies with human PBMCs have corroborated these findings, showing that 17-OHPC can attenuate the production of various pro-inflammatory cytokines upon stimulation.[9][10] However, some studies have reported no effect of 17-OHPC on TNF-α production in myometrial tissues.[12]

Signaling Pathways

The immunomodulatory effects of 17-OHPC are mediated through specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Several studies suggest that 17-OHPC exerts its anti-inflammatory effects by suppressing the activation of this pathway.[9] In human PBMCs, 17-OHPC has been shown to reverse the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit, which are key steps in the activation of the canonical NF-κB pathway.[9]

IL-10 Production Pathway

While the exact upstream signaling cascade for 17-OHPC-mediated IL-10 production is not fully elucidated, evidence points to its ability to augment the response to inflammatory stimuli like LPS.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and in vitro studies on the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Immune Cell Populations in the RUPP Rat Model of Preeclampsia

| Parameter | Control (RUPP Rats) | 17-OHPC Treated (RUPP Rats) | Reference |

| Circulating CD4+ T Cells (% of gated cells) | 8.52 ± 2.4 | 2.72 ± 0.87 | [4][5] |

| Circulating Th2 Cells (% gate) | 6.0 ± 1 | 12 ± 1 | [6][7] |

| Placental Th2 Cells (% gate) | 0.3 ± 0.1 | 2 ± 0.5 | [6][7] |

| Total Placental NK Cells (% gate) | 38 ± 5 | 1.6 ± 0.5 | [6][7] |

| Cytolytic Placental NK Cells (% gate) | 12 ± 2 | 0.4 ± 0.2 | [6][7] |

Table 2: Effect of 17-OHPC on Cytokine Levels

| Study Type | Cell/Model | Stimulus | Cytokine | Effect of 17-OHPC | Reference |

| In vitro | THP-1 derived macrophages | LPS | IL-10 | Concentration-dependent increase | [1][8] |

| In vivo (mouse) | PBMC-engrafted immunodeficient mice | OKT3 | TNF-α, IFN-γ, IL-2, IL-4, IL-6, GM-CSF | Significant inhibition | [9][10][11] |

| In vitro | Human PBMCs | OKT3 | IFN-γ, IL-1β, IL-2, IL-6, IL-10 | Concentration-dependent inhibition | [9] |

| In vivo (rat) | RUPP Rat Model | Placental Ischemia | TNF-α (plasma, pg/mL) | Decrease from 164 ± 34 to 29 ± 9 | [13] |

| Clinical Trial | Women with early-onset preeclampsia | - | IL-6 (serum) | Significant decline | [14][15] |

| Clinical Trial | Women with early-onset preeclampsia | - | TNF-α (serum) | Significant decline | [14][15] |

Experimental Protocols

In Vitro Stimulation of Human PBMCs and Cytokine Measurement

This protocol describes the stimulation of isolated human PBMCs with LPS and the subsequent measurement of cytokine production.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (17-OHPC)

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., IL-10, TNF-α)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine). Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

17-OHPC Treatment: Add varying concentrations of 17-OHPC to the designated wells. Include a vehicle control (e.g., ethanol).

-

LPS Stimulation: After a pre-incubation period with 17-OHPC (e.g., 1 hour), add LPS to the wells at a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Flow Cytometry Analysis of T Cell and NK Cell Populations

This protocol outlines the general steps for identifying and quantifying T cell and NK cell subsets from peripheral blood using flow cytometry.

Materials:

-

Whole blood or isolated PBMCs

-

Red Blood Cell (RBC) Lysis Buffer (if using whole blood)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated monoclonal antibodies against:

-

CD3 (T cell marker)

-

CD4 (Helper T cell marker)

-

CD8 (Cytotoxic T cell marker)

-

CD56 (NK cell marker)

-

CD16 (NK cell marker)

-

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Sample Preparation: If using whole blood, perform RBC lysis. If using PBMCs, proceed to staining.

-

Viability Staining: Stain cells with a fixable viability dye to exclude dead cells from the analysis.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest (e.g., CD3, CD4, CD8, CD56, CD16) in FACS buffer.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on specific cell populations (e.g., T cells: CD3+; Helper T cells: CD3+CD4+; NK cells: CD3-CD56+).

Conclusion

This compound demonstrates significant immunomodulatory properties that likely contribute to its therapeutic effect in preventing recurrent preterm birth. Its ability to suppress pro-inflammatory responses, promote an anti-inflammatory milieu through the enhancement of IL-10, and modulate key immune cell populations at the maternal-fetal interface underscores its complex role in maintaining a healthy pregnancy. The inhibition of the NF-κB signaling pathway appears to be a central mechanism underlying its anti-inflammatory actions. Further research is warranted to fully elucidate the intricate molecular pathways involved and to identify specific patient populations who would benefit most from the immunomodulatory effects of 17-OHPC. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to improve pregnancy outcomes.

References

- 1. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. 17-HYDROXYPROGESTERONE CAPROATE SIGNIFICANTLY IMPROVES CLINICAL CHARACTERISTICS OF PREECLAMPSIA IN THE RUPP RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-hydroxyprogesterone caproate significantly improves clinical characteristics of preeclampsia in the reduced uterine perfusion pressure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17-HYDROXYPROGESTERONE CAPROATE IMPROVES T CELLS AND NK CELLS IN RESPONSE TO PLACENTAL ISCHEMIA; NEW MECHANISMS OF ACTION FOR AN OLD DRUG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-Hydroxyprogesterone caproate improves T cells and NK cells in response to placental ischemia; new mechanisms of action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Continued Investigation Into 17-OHPC: Results From the Preclinical RUPP Rat Model of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 17-Hydroxyprogesterone Caproate on Interleukin-6 and Tumor necrosis factor-alpha in expectantly managed early-onset preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Basic Research on the Endocrine Effects of Synthetic Progestins like 17-OHPC: An In-depth Technical Guide

Introduction

Synthetic progestins, a class of compounds designed to mimic the activity of endogenous progesterone (B1679170), are widely utilized in various therapeutic applications. Among these, 17α-hydroxyprogesterone caproate (17-OHPC) has garnered significant attention for its use in preventing recurrent preterm birth. This technical guide provides a comprehensive overview of the endocrine effects of 17-OHPC, focusing on its interactions with steroid hormone receptors, its signaling pathways, and its immunomodulatory functions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core mechanisms of action of 17-OHPC, supported by quantitative data, experimental methodologies, and visual representations of key biological processes.

Data Presentation: Quantitative Analysis of 17-OHPC Receptor Binding and In Vivo Efficacy

The endocrine effects of 17-OHPC are primarily mediated through its interaction with various steroid hormone receptors. The binding affinity of 17-OHPC to these receptors dictates its potency and potential for off-target effects. This section summarizes the available quantitative data on the receptor binding profile of 17-OHPC and its in vivo efficacy in a relevant animal model.

Table 1: Relative Binding Affinity (RBA) of 17-OHPC to Steroid Hormone Receptors

| Steroid Hormone Receptor | Ligand | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor A (human, recombinant) | Progesterone | 100 | [1] |

| 17-OHPC | 26 | [1] | |

| Progesterone Receptor B (human, recombinant) | Progesterone | 100 | [1] |

| 17-OHPC | 30 | [1] | |

| Glucocorticoid Receptor (rabbit, thymic) | Dexamethasone | 100 | [1] |

| 17-OHPC | 4 | [1] | |

| Androgen Receptor | Dihydrotestosterone (DHT) | 100 | [2] |

| Progesterone | High Affinity | [2] | |

| 17-OHPC | Binds to AR | [2] | |

| Mineralocorticoid Receptor | Aldosterone | 100 | [3] |

| 17α-hydroxyprogesterone | High Affinity | [3] | |

| 17-OHPC | Likely binds to MR | [3] |

Table 2: In Vivo Efficacy of 17-OHPC in the Reduced Uterine Perfusion Pressure (RUPP) Rat Model

The RUPP rat model is a well-established animal model for studying preeclampsia, a condition associated with an increased risk of preterm birth. The following table summarizes the quantitative effects of 17-OHPC administration in this model.

| Parameter | RUPP Rats (Control) | RUPP Rats + 17-OHPC (3.32 mg/kg) | Percent Change | Reference |

| Mean Arterial Pressure (mmHg) | 123 ± 2.0 | 116 ± 1.5 | -5.7% | [4][5] |

| Circulating CD4+ T cells (% of gated cells) | 8.52 ± 2.4 | 2.72 ± 0.87 | -68.1% | [5] |

| Circulating Nitrate/Nitrite (µmol/L) | 14.58 ± 3.1 | 22.69 ± 1.62 | +55.6% | [5] |

| Uterine Artery Resistance Index (UARI) | 0.79 ± 0.03 | 0.63 ± 0.04 | -20.3% | [4] |

| Pup Weight (g) | 1.87 ± 0.06 | Not significantly improved | - | [4] |

| Litter Size | 10.10 ± 1.40 | 14.56 ± 0.34 | +44.2% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endocrine effects of synthetic progestins like 17-OHPC.

Competitive Radioligand Binding Assay for Steroid Receptors

Objective: To determine the relative binding affinity of a test compound (e.g., 17-OHPC) for a specific steroid hormone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosol from tissues expressing the receptor of interest (e.g., rabbit uterus for progesterone receptor) or recombinant human receptors expressed in a suitable cell line.

-

Radioligand: A high-affinity, radiolabeled ligand for the receptor (e.g., [³H]-Progesterone for PR, [³H]-Dexamethasone for GR).

-

Test Compound: 17-OHPC and a reference compound (unlabeled progesterone or dexamethasone).

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, dithiothreitol).

-

Scintillation Cocktail and Counter.

-

96-well plates and filtration apparatus.

Procedure:

-

Receptor Preparation: Prepare cytosol or cell lysates containing the receptor of interest. Determine the protein concentration of the preparation.

-

Assay Setup: In a 96-well plate, add a constant amount of receptor preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (17-OHPC) or the reference compound to designated wells. Include a control with no competitor (total binding) and a control with a high concentration of the reference compound to determine non-specific binding.

-

Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.

Alkaline Phosphatase (AP) Reporter Gene Assay

Objective: To assess the progestogenic activity of a test compound by measuring its ability to induce the expression of a reporter gene (alkaline phosphatase) under the control of a progesterone-responsive promoter.

Materials:

-

Cell Line: A human cell line that endogenously expresses the progesterone receptor, such as the T47D breast cancer cell line.

-

Reporter Construct: A plasmid containing the alkaline phosphatase gene under the control of a promoter with progesterone response elements (PREs).

-

Transfection Reagent: A suitable reagent for transfecting the reporter construct into the T47D cells.

-

Cell Culture Medium and Supplements.

-

Test Compound: 17-OHPC and a positive control (progesterone).

-

AP Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).

-

Spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture T47D cells in appropriate medium. Transfect the cells with the AP reporter construct using a suitable transfection method.

-

Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (17-OHPC) or the positive control (progesterone). Include a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression and protein synthesis.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed alkaline phosphatase.

-

AP Assay: Add the pNPP substrate to the cell lysates. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.

-

Data Analysis: Subtract the background absorbance (from vehicle-treated cells). Plot the absorbance against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways and experimental workflows discussed in this guide, created using the DOT language for Graphviz.

Progesterone Receptor Signaling Pathway

Caption: Classical (genomic) signaling pathway of progesterone and 17-OHPC.

Immunomodulatory Effect of 17-OHPC via NF-κB Pathway

Caption: Proposed immunomodulatory action of 17-OHPC via inhibition of the NF-κB signaling pathway.[6]

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: General experimental workflow for a competitive radioligand binding assay.

Conclusion

17-OHPC exerts its endocrine effects through a complex interplay of interactions with steroid hormone receptors and modulation of downstream signaling pathways. While its primary activity is mediated through the progesterone receptor, its binding to other steroid receptors, albeit with lower affinity, may contribute to its overall pharmacological profile. The immunomodulatory effects of 17-OHPC, particularly the inhibition of the NF-κB pathway, are a crucial aspect of its mechanism of action in preventing preterm birth.[6] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with 17-OHPC and other synthetic progestins. Further research is warranted to fully elucidate the complete spectrum of its endocrine effects and to identify more specific quantitative data for its interactions with androgen and mineralocorticoid receptors.

References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity of 17 alpha-hydroxyprogesterone and 17 alpha, 20 alpha-dihydroxyprogesterone for classical mineralocorticoid or glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17-HYDROXYPROGESTERONE CAPROATE SIGNIFICANTLY IMPROVES CLINICAL CHARACTERISTICS OF PREECLAMPSIA IN THE RUPP RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-hydroxyprogesterone caproate significantly improves clinical characteristics of preeclampsia in the reduced uterine perfusion pressure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Progestins: Unraveling the Activity of Hydroxyprogesterone Caproate and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has long been a subject of scientific inquiry, particularly for its role in preventing preterm birth. Its efficacy is intrinsically linked to its molecular structure and its interaction with the progesterone (B1679170) receptor (PR). This technical guide provides an in-depth exploration of the structural activity relationship (SAR) of 17-OHPC and its analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to illuminate the molecular intricacies that govern the therapeutic potential of this class of compounds.

Quantitative Structural Activity Relationship Data

The biological activity of hydroxyprogesterone caproate and its analogs is primarily determined by their affinity for the progesterone receptor. Modifications to the steroidal backbone or the ester side chain can significantly impact this binding. The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities of 17-OHPC and related progestins.

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) [Progesterone = 100%] | Reference |

| Progesterone | rhPR-B | - | 100 | [1] |

| Progesterone | rhPR-A | - | 100 | [1] |

| Progesterone | Rabbit Uterine PR | - | 100 | [1] |

| This compound (17-OHPC) | rhPR-B | - | 26 | [1] |

| This compound (17-OHPC) | rhPR-A | - | 30 | [1] |

| This compound (17-OHPC) | Rabbit Uterine PR | - | 28 | [1] |

| 17α-Hydroxyprogesterone (17-OHP) | rhPR-B | - | 1 | [1] |

| 17α-Hydroxyprogesterone (17-OHP) | rhPR-A | - | 1 | [1] |

| 17α-Hydroxyprogesterone (17-OHP) | Rabbit Uterine PR | - | 1 | [1] |

rhPR-A: Recombinant Human Progesterone Receptor A rhPR-B: Recombinant Human Progesterone Receptor B

Experimental Protocols

The quantitative data presented above are typically generated using competitive radioligand binding assays. Understanding the methodology behind these experiments is crucial for interpreting the results and designing new studies.

Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., a 17-OHPC analog) to the progesterone receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Materials:

-

Receptor Source: Cytosolic fractions from cells or tissues expressing the progesterone receptor (e.g., T47D breast cancer cells, rabbit uterine tissue).

-

Radioligand: A high-affinity radiolabeled progestin, such as [³H]-progesterone or a synthetic agonist like [³H]-R5020.

-

Unlabeled Competitors: Progesterone (for standard curve) and the test compounds (17-OHPC analogs).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

-

Scintillation Cocktail and Counter: For measuring radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen cell or tissue source through homogenization and centrifugation.

-

Assay Setup: In a series of tubes, combine a fixed amount of the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or progesterone. Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progesterone).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-